molecular formula C39H66O5 B586029 rac-1-Linoleoyl-3-linolenoyl-propanetriol CAS No. 126374-41-2

rac-1-Linoleoyl-3-linolenoyl-propanetriol

Cat. No.: B586029
CAS No.: 126374-41-2
M. Wt: 614.952
InChI Key: NSOPMDWAJHPKTH-LOYOHVQTSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

Rac-1-Linoleoyl-3-linolenoyl-propanetriol is a type of diacylglycerol . It contains linoleic acid at the sn-1 position and α-linolenic acid at the sn-3 position

Biochemical Pathways

This compound has been found in olive oil subjected to lipase-catalyzed glycerolysis with immobilized lipase B from C. antarctica . This suggests that it may play a role in lipid metabolism and signal transduction pathways.

Chemical Reactions Analysis

Types of Reactions

rac-1-Linoleoyl-3-linolenoyl-propanetriol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

rac-1-Linoleoyl-3-linolenoyl-propanetriol has several scientific research applications:

    Chemistry: Used as a model compound to study lipid oxidation and enzymatic reactions.

    Biology: Investigated for its role in cellular signaling and metabolism.

    Medicine: Explored for its potential therapeutic effects, particularly in relation to its anti-inflammatory properties.

    Industry: Utilized in the development of functional foods and nutraceuticals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-1-Linoleoyl-3-linolenoyl-propanetriol is unique due to its specific fatty acid composition and the positions of linoleic acid and α-linolenic acid on the glycerol backbone. This unique structure contributes to its distinct biological and chemical properties .

Properties

IUPAC Name

[2-hydroxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H66O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-35-37(40)36-44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h5,7,11-14,17-20,37,40H,3-4,6,8-10,15-16,21-36H2,1-2H3/b7-5-,13-11-,14-12-,19-17-,20-18-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSOPMDWAJHPKTH-LOYOHVQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCC=CCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H66O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60857936
Record name 2-Hydroxy-3-{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}propyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

614.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126374-41-2
Record name 2-Hydroxy-3-{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}propyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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